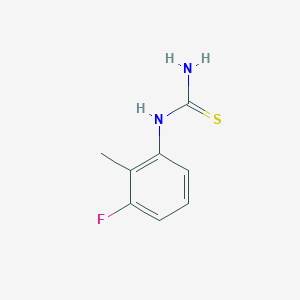
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 704-09-6 . It has a molecular weight of 209.05 . The IUPAC name for this compound is 1-(2,4-dichloro-5-fluorophenyl)ethanol .
Molecular Structure Analysis
The InChI code for “1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” is 1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Safety and Hazards
The safety information for “1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dichloro-5-fluorobenzene", "ethyl magnesium bromide", "acetaldehyde", "hydrogen chloride", "sodium hydroxide", "water", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethanol", "a. To a solution of 2,4-dichloro-5-fluorobenzene (10 g, 0.05 mol) in dry diethyl ether (100 mL) at 0°C, ethyl magnesium bromide (0.1 mol) is added dropwise over 30 minutes.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (50 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethanol as a white solid (9.5 g, 95% yield).", "Step 2: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethanal", "a. To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethanol (5 g, 0.02 mol) in dry diethyl ether (50 mL) at 0°C, acetaldehyde (2.4 mL, 0.05 mol) is added dropwise over 30 minutes.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (25 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethanal as a yellow oil (4.5 g, 85% yield).", "Step 3: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol", "a. To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethanal (2 g, 0.008 mol) in ethanol (20 mL), sodium hydroxide (0.2 g, 0.005 mol) is added.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (10 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol as a white solid (1.5 g, 75% yield).", "d. The product is purified by recrystallization from ethanol and dried under vacuum to give the final product as a white solid." ] } | |
CAS RN |
704-09-6 |
Product Name |
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol |
Molecular Formula |
C8H7Cl2FO |
Molecular Weight |
209 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



